molecular formula C14H12F3N3O3 B2607308 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034410-70-1

3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2607308
CAS No.: 2034410-70-1
M. Wt: 327.263
InChI Key: SHKYNQCRXZEPCO-UHFFFAOYSA-N
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Description

3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that features a trifluoromethoxybenzoyl group attached to a pyrrolidine ring, which is further connected to an oxadiazole ring

Scientific Research Applications

3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

OTX-009 has been identified as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . Activation of GPBAR1 has multiple effects, including stimulating the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-(trifluoromethoxy)benzoyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the trifluoromethoxybenzoyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
  • 3-{1-[2-(trifluoromethylthio)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
  • 3-{1-[2-(trifluoromethylsulfonyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Uniqueness

The presence of the trifluoromethoxy group in 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-2-1-3-10(11)13(21)20-6-5-9(7-20)12-18-8-22-19-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYNQCRXZEPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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